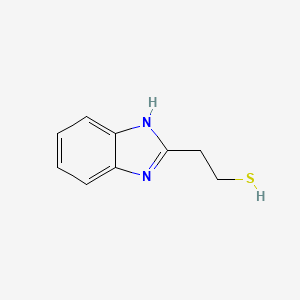

1h-Benzimidazole-2-ethanethiol

Beschreibung

Contextual Background of Benzimidazole (B57391) Derivatives in Contemporary Chemical Sciences

Benzimidazole and its derivatives have long been recognized as a "privileged scaffold" in medicinal chemistry and materials science. nih.govdoaj.org This prominence stems from their versatile pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. doaj.orgnih.gov The therapeutic potential of the benzimidazole nucleus was first acknowledged in 1944 and has since led to the development of numerous FDA-approved drugs. nih.govnih.gov

The broad biological activity of benzimidazole derivatives is attributed to their unique physicochemical properties. These include the capacity for hydrogen bond donation and acceptance, π-π stacking interactions, and the ability to form coordination bonds with metals, allowing them to bind effectively with various biomolecules like enzymes and nucleic acids. nih.gov This versatility has spurred extensive research into synthesizing new benzimidazole-based compounds for a wide array of therapeutic and industrial applications. doaj.orgcolab.ws

Significance of 1H-Benzimidazole-2-ethanethiol as a Precursor and Scaffold in Academic Research

This compound serves as a crucial starting material and structural framework in academic research for creating more complex molecules. smolecule.com The presence of the thiol (-SH) group provides a reactive site for various chemical modifications, such as nucleophilic substitution, oxidation, and condensation reactions. smolecule.com This allows for the synthesis of a wide range of derivatives with tailored properties.

For instance, the thiol group can act as a nucleophile in reactions with alkyl halides or other electrophiles. smolecule.com It can also be oxidized to form disulfides or sulfonic acids. smolecule.com Furthermore, this compound can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are significant in drug development. smolecule.com

Research has demonstrated the utility of this compound as a precursor in developing agents with combined therapeutic effects. For example, new 1H-Benzimidazole-2-yl hydrazones have been synthesized with the aim of creating compounds that possess both anthelmintic and antioxidant properties. smolecule.com In materials science, this compound has been utilized in the synthesis of ABA triblock copolymers with proton-conducting properties, where it is linked to the polymer backbone via a free radical thiol-ene coupling reaction. acs.org

The adaptability of this compound as a scaffold allows for systematic modifications to explore structure-activity relationships (SAR), aiding medicinal chemists in the rational design of new and more potent therapeutic candidates. nih.govnih.gov

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| CAS Number | 2242-96-8 |

| Molecular Formula | C9H10N2S |

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | 2-(1H-benzimidazol-2-yl)ethanethiol |

| Physical Form | Solid |

| Purity | 95% |

Data sourced from multiple chemical suppliers. sigmaaldrich.com

Research Applications of this compound Derivatives

| Application Area | Description | Example Research Finding |

| Pharmaceuticals | Investigated for antioxidant, antimicrobial, and antiparasitic activities. smolecule.com | Derivatives have shown potent activity against various parasitic worms. smolecule.com |

| Agricultural Chemicals | Potential use in veterinary medicine for controlling parasitic infestations. smolecule.com | New hydrazone derivatives were more active than some clinically used anthelmintic drugs. smolecule.com |

| Material Science | Used to create novel materials and coatings with enhanced properties. smolecule.com | Incorporated into triblock copolymers to create materials with proton conductivity. acs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-yl)ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZIBEDYAPAIOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289622 | |

| Record name | 1h-benzimidazole-2-ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2242-96-8 | |

| Record name | 2-Benzimidazoleethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1h-benzimidazole-2-ethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Benzimidazole 2 Ethanethiol and Its Derivatives

Established Synthetic Routes to 1H-Benzimidazole-2-ethanethiol

The construction of the this compound scaffold is primarily achieved through two reliable methods: the alkylation and thiolation of a pre-formed benzimidazole (B57391) core and the condensation of ortho-phenylenediamine with a suitable sulfur-containing reagent.

Alkylation and Thiolation of the Benzimidazole Core

One common approach involves the use of 2-chlorobenzimidazole (B1347102) as a starting material. This method, while not a direct synthesis of the ethanethiol (B150549), is crucial for creating precursors. For instance, N-alkylation of 2-chlorobenzimidazole can be achieved using various alkylating agents like dimethyl sulfate (B86663) or benzyl (B1604629) chloride under green chemistry conditions, such as physical grinding with potassium carbonate or heating in polyethylene (B3416737) glycol (PEG)-600. derpharmachemica.com The resulting N-alkyl-2-chlorobenzimidazole can then undergo thiolation to introduce the desired sulfur functionality, which can be further modified to the ethanethiol side chain.

Condensation Reactions Involving 2-Mercaptobenzimidazole (B194830)

A more direct and widely employed method for synthesizing this compound and its precursors starts with 2-mercaptobenzimidazole (also known as benzimidazole-2-thione). This key intermediate is typically synthesized through the condensation of o-phenylenediamine (B120857) with reagents like carbon disulfide or N-aminorhodanine. orientjchem.org

Once 2-mercaptobenzimidazole is obtained, the ethanethiol side chain can be introduced via S-alkylation. A common procedure involves reacting 2-mercaptobenzimidazole with a two-carbon electrophile, such as 2-bromoethanol (B42945) or ethyl bromoacetate, in the presence of a base. For example, the reaction with bromoethane (B45996) in a solvent like DMF or ethanol (B145695) at elevated temperatures (50–80°C) yields the corresponding S-ethylated product. Subsequent modification, if necessary, can then lead to the final this compound. Another example is the reaction of 2-mercaptobenzimidazole with 2-bromoethyl benzene (B151609) in the presence of potassium carbonate in acetonitrile (B52724) to yield 2-(phenethylthio)-1H-benzo[d]imidazole. ijmrhs.com Similarly, reaction with 2-chloroacetic acid in the presence of potassium hydroxide (B78521) and ethanol produces 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid. ijmrhs.com

Table 1: Synthesis of 2-Substituted Thio-Benzimidazoles from 2-Mercaptobenzimidazole

| Electrophile | Base | Solvent | Product | Yield (%) | Reference |

| 2-Bromoethyl benzene | K₂CO₃ | Acetonitrile | 2-(Phenethylthio)-1H-benzo[d]imidazole | - | ijmrhs.com |

| 2-Chloroacetic acid | KOH | Ethanol | 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid | - | ijmrhs.com |

| Methyl chloroformate | KOH, K₂CO₃ | Ethanol | S-(1H-benzo[d]imidazol-2-yl) O-methyl carbonothioate | - | ijmrhs.com |

| Bromoethane | - | DMF/Ethanol | 2-(Ethylthio)-1H-benzimidazole | 70-89 |

Strategies for Derivatization of this compound

The versatility of the this compound scaffold allows for extensive derivatization at three main sites: the benzimidazole ring, the ethanethiol side chain, and through the formation of fused ring systems.

Substituent Introduction on the Benzimidazole Ring

Modification of the benzimidazole ring is a key strategy to modulate the physicochemical and biological properties of the final compounds. Introducing substituents on the benzene portion of the benzimidazole nucleus can be achieved by starting with appropriately substituted o-phenylenediamines. For example, using a substituted 1,2-phenylenediamine in the initial condensation reaction will result in a benzimidazole ring with substituents at the 5- and/or 6-positions. ijpcbs.comiosrphr.org The introduction of polar groups can increase solubility in aqueous solutions, while non-polar substituents can enhance solubility in organic solvents. iosrphr.orgresearchgate.net

For instance, the synthesis of 5,6-dimethyl-1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone starts from 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione, demonstrating how substituents on the benzene ring can be carried through the synthetic sequence. mdpi.com Similarly, 5-nitro-1H-benzimidazole-2-thiol can be used to introduce a nitro group onto the benzimidazole ring. ajol.info

Modification of the Ethanethiol Side Chain

The ethanethiol side chain offers numerous possibilities for chemical modification. The thiol group is nucleophilic and can react with various electrophiles. smolecule.com For example, S-alkylation with different alkyl halides can introduce a variety of groups at the sulfur atom. nih.gov The thiol can also be oxidized to form disulfides or sulfonic acids. smolecule.com

Furthermore, the terminal part of the ethanethiol chain can be functionalized. For example, if the synthesis starts with 2-bromoethanol, the resulting hydroxyl group can be further derivatized. A notable modification is the conversion of the thiol to a thiouronium salt, which can then react with functionalized alkyl halides to introduce diverse side chains. scirp.org Another approach involves reacting the ethanethiol derivative with hydrazine (B178648) hydrate (B1144303) to form an acetohydrazide, which can then be used to construct heterocyclic rings, such as 1,2,4-triazoles, attached to the benzimidazole core via the modified side chain. uobaghdad.edu.iq

Table 2: Examples of Ethanethiol Side Chain Modifications

| Reagent | Reaction Type | Resulting Functional Group | Reference |

| Alkyl Halides | S-Alkylation | Thioether | nih.gov |

| Oxidizing Agents | Oxidation | Disulfide, Sulfonic Acid | smolecule.com |

| Hydrazine Hydrate | Hydrazinolysis of Ester | Acetohydrazide | uobaghdad.edu.iq |

| Thiourea | Thiouronium salt formation | Thiouronium Salt | scirp.org |

Formation of Tricyclic Benzimidazole Sulfides

An important derivatization strategy involves the intramolecular cyclization of appropriately substituted this compound derivatives to form tricyclic systems. A common example is the synthesis of thiazolo[3,2-a]benzimidazoles. This can be achieved by reacting 2-mercaptobenzimidazole with bifunctional reagents. For instance, reaction with 1,3-dihalopropanes can lead to the formation of a fused six-membered ring containing sulfur and nitrogen. Specifically, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with dibromopropane (B1216051) in the presence of triethylamine (B128534) in ethanol yields 3,4-dihydro-2H- Current time information in Bangalore, IN.thiazino[3,2-a]benzimidazole. mdpi.comnih.gov

Another approach involves the reaction of 2-mercaptobenzimidazole with α-haloketones or other suitable electrophiles that can undergo a condensation and subsequent cyclization to form a five-membered thiazole (B1198619) ring fused to the benzimidazole core. nih.govrsc.org The reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones can lead to either N/S-difunctionalized benzimidazoles or cyclized benzimidazo[2,1-b]thiazoles depending on the reaction conditions. rsc.org These tricyclic structures have shown significant biological activities and are a major focus in medicinal chemistry. semanticscholar.org

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic methods for this compound and its derivatives is a significant focus in modern organic chemistry, aligning with the principles of green chemistry to reduce waste and avoid hazardous substances. chemmethod.com These approaches often involve the use of greener solvents, alternative energy sources like microwave and ultrasound, and catalyst-free or recyclable catalyst systems to improve efficiency and sustainability. chemmethod.comijarsct.co.in

Conventional methods for synthesizing benzimidazole derivatives often require prolonged reaction times, high temperatures, and the use of strong acids or hazardous reagents, leading to significant environmental concerns. chemmethod.comjocpr.com In contrast, green chemistry strategies aim to overcome these limitations by offering milder reaction conditions, shorter reaction durations, and higher yields. chemmethod.comumich.edu

A variety of green techniques have been successfully applied to the synthesis of the broader benzimidazole scaffold, which are applicable to the synthesis of this compound. These include:

Solvent-Free Synthesis: One-pot, solvent-free methods have been developed for benzimidazole derivatives by grinding o-phenylenediamine with organic acids or aldehydes, followed by heating. umich.edu This approach offers high atom economy and reduced environmental impact. umich.edu

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. jocpr.comrjptonline.org In the synthesis of benzimidazoles, it significantly reduces reaction times from hours to minutes and often leads to cleaner products with higher yields compared to conventional heating. asianpubs.orgnih.gov This technique has been successfully used for the synthesis of various benzimidazole derivatives. rjptonline.orgresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. researchgate.net Ultrasound-assisted synthesis of benzimidazoles has been shown to be rapid and efficient, often conducted in greener solvent systems like ethanol/water mixtures and sometimes without the need for a catalyst. researchgate.netresearchgate.net

Use of Green Catalysts: Researchers have explored the use of various eco-friendly and recyclable catalysts. These include zinc oxide nanoparticles (ZnO-NPs), erbium triflate (Er(OTf)3), and solid-supported catalysts like Amberlite IR-120. researchgate.netbeilstein-journals.orgnih.gov These catalysts are often easily recoverable and can be reused multiple times without a significant loss of activity, making the process more economical and sustainable. researchgate.netdoi.org

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. beilstein-journals.org Several methods have been developed for the synthesis of benzimidazoles in aqueous media, avoiding the use of volatile and toxic organic solvents. pcbiochemres.com

These green methodologies represent a significant advancement in the synthesis of this compound and its analogs, offering more sustainable and efficient alternatives to traditional synthetic routes.

Research Findings on Green Synthesis of Benzimidazole Derivatives

| Methodology | Catalyst/Conditions | Substrates | Key Advantages | Yield (%) | Reference(s) |

| Solvent-Free Grinding | No catalyst, 140°C | o-phenylenediamine, organic acids/aldehydes | Simple, efficient, high atom economy, reduced reaction time | 48-85 | umich.edu |

| Microwave-Assisted | HCl (catalytic) | o-phenylenediamine, carboxylic acids | Rapid reaction, high yields, clean product | 80-95 | asianpubs.org |

| Microwave-Assisted | No catalyst | o-phenylenediamine, aromatic aldehydes | Solvent-free, rapid, excellent yields | Good to excellent | researchgate.net |

| Ultrasound-Assisted | Amberlite IR-120 | o-phenylenediamine, aldehydes | Green solvent (EtOH/H₂O), recyclable catalyst, high yields | Not specified | researchgate.net |

| Ultrasound-Assisted | ZnFe₂O₄ nanoparticles | o-phenylenediamine, aromatic aldehydes | Recyclable catalyst, short reaction time, high yields | 88-92 | doi.org |

| Nano-Catalysis | ZnO nanoparticles, 70°C | o-phenylenediamine, benzaldehyde (B42025) derivatives | Recyclable catalyst, shorter reaction time, higher yields | High | nih.gov |

| Aqueous Media | Er(OTf)₃ | o-phenylenediamine, aldehydes | Water as solvent, recyclable catalyst, high yields | High | beilstein-journals.org |

| One-Pot Reductive Cyclocondensation | Zn/NaHSO₃, 100°C | 2-nitroaniline, aromatic aldehydes | Aqueous medium, high atom economy, readily available materials | Good to excellent | pcbiochemres.com |

Chemical Reactivity and Reaction Mechanisms of 1h Benzimidazole 2 Ethanethiol

Reactivity of the Thiol (-SH) Functional Group

The thiol group is the most prominent site for chemical reactions in 1H-Benzimidazole-2-ethanethiol, primarily due to the nucleophilicity of the sulfur atom and its susceptibility to oxidation.

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it a potent nucleophile. smolecule.com This nucleophilicity allows it to readily participate in substitution reactions with a variety of electrophiles, most notably alkyl halides. smolecule.com

Alkylation of the thiol group is a common modification, leading to the formation of thioether derivatives. For instance, reaction with alkyl halides in the presence of a base, such as potassium carbonate, results in the corresponding S-alkylated products. This reactivity is fundamental to the use of this compound as a building block in the synthesis of more complex molecules.

| Reactant | Reaction Type | Resulting Functional Group |

|---|---|---|

| Alkyl Halides | S-Alkylation | Thioether |

The thiol group of this compound is susceptible to oxidation, a characteristic feature of thiols. Under appropriate conditions, it can be oxidized to form disulfides or even further to sulfonic acids. smolecule.com

The formation of a disulfide bridge involves the coupling of two molecules of this compound through the oxidation of their thiol groups. This process, often facilitated by mild oxidizing agents, results in the formation of a dimer linked by a sulfur-sulfur bond. The mechanism of disulfide bond formation is a critical aspect of the folding and structural stabilization of many peptides and proteins. nih.govresearchgate.net In the context of this compound, this reaction highlights the redox-active nature of the thiol moiety. The initial step in thiol-disulfide exchange reactions is a nucleophilic attack by a thiolate ion. nih.gov

| Reactant | Reaction Type | Resulting Functional Group |

|---|---|---|

| Oxidizing Agents | Oxidation | Disulfide, Sulfonic Acid |

Reactivity of the Benzimidazole (B57391) Heterocyclic Core

The benzimidazole ring system, a fusion of benzene (B151609) and imidazole (B134444) rings, exhibits its own characteristic reactivity patterns, including susceptibility to both electrophilic and nucleophilic attack.

The benzimidazole ring is an aromatic system with a 10π electron count. chemicalbook.com The benzene portion of the benzimidazole core is π-excessive, making positions 4, 5, 6, and 7 susceptible to electrophilic substitution reactions. chemicalbook.com The specific position of substitution can be influenced by the presence of existing substituents on the ring and the nature of the electrophile. Hydrogen-bond-driven electrophilic activation can control selectivity in these reactions. acs.org

The C2 position of the benzimidazole ring, situated between the two nitrogen atoms, is electron-deficient and therefore prone to nucleophilic attack. chemicalbook.com This reactivity has been exploited in various synthetic methodologies to introduce substituents at this position. nih.govresearchgate.net While direct nucleophilic attack at the C2 position can be challenging, derivatization of the benzimidazole core, for instance by creating an electrophilic N–OPiv benzimidazole, can facilitate asymmetric addition to the C2 position. nih.gov

Structural Modifications and Derivative Design Principles

Rational Design of 1H-Benzimidazole-2-ethanethiol Analogs

The design of novel this compound analogs involves a systematic approach to altering its structure to achieve desired properties. This often involves the application of principles from medicinal chemistry and computational modeling to predict the effects of specific structural changes.

The electronic properties of the benzimidazole (B57391) ring can be fine-tuned by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). The position of these substituents on the benzene (B151609) ring of the benzimidazole nucleus is crucial in determining their effect.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and haloalkyls (e.g., -CF₃) decrease the electron density of the aromatic system. Placement of EWGs at the 5- and 6-positions of the benzimidazole ring can significantly impact the acidity of the N-H proton and the nucleophilicity of the sulfur atom in the ethanethiol (B150549) side chain. This modification can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions. For instance, the introduction of a nitro group can lead to a more polarized molecule, potentially enhancing its binding affinity to specific biological targets. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (B1213986) (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups increase the electron density of the benzimidazole ring. nih.gov This can enhance the basicity of the imidazole (B134444) nitrogens and the nucleophilicity of the thiol group. Strategic placement of EDGs can modulate the molecule's lipophilicity and electronic character, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Table 1: Predicted Effects of Substituents on the Electronic Properties of this compound

| Substituent (at C5/C6) | Type | Predicted Effect on Benzimidazole Ring | Predicted Effect on Thiol Group |

| -NO₂ | EWG | Decreased electron density | Decreased nucleophilicity |

| -CN | EWG | Decreased electron density | Decreased nucleophilicity |

| -CF₃ | EWG | Decreased electron density | Decreased nucleophilicity |

| -OCH₃ | EDG | Increased electron density | Increased nucleophilicity |

| -CH₃ | EDG | Increased electron density | Increased nucleophilicity |

Methyl Groups: The introduction of methyl groups can have several effects. Sterically, they can influence the conformation of the molecule and its ability to fit into a binding site. Electronically, a methyl group is a weak electron-donating group, which can subtly modulate the electronic properties of the benzimidazole ring. Studies on various benzimidazole derivatives have shown that methyl substitution can enhance biological activity, possibly by improving hydrophobic interactions with target proteins. researchgate.net

Halogen Substituents: Halogens (F, Cl, Br, I) are particularly interesting substituents due to their dual nature. They are electronegative and thus act as electron-withdrawing groups through the inductive effect. However, they can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. The size and polarizability of the halogen atom also play a role, with iodine being the largest and most polarizable. The placement of halogens can therefore be used to fine-tune both the electronic landscape and the intermolecular interaction potential of this compound derivatives. nih.gov

Table 2: Physicochemical Properties of Hypothetical Halogen-Substituted this compound Derivatives

| Substituent (at C5) | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Predicted Interaction Potential |

| -F | 1.47 | 3.98 | Weak halogen bonds, inductive withdrawal |

| -Cl | 1.75 | 3.16 | Moderate halogen bonds, inductive withdrawal |

| -Br | 1.85 | 2.96 | Stronger halogen bonds, inductive withdrawal |

| -I | 1.98 | 2.66 | Strongest halogen bonds, inductive withdrawal |

Conformational Analysis of this compound Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound derivatives is crucial for understanding how different substituents affect the molecule's shape and flexibility. The key rotatable bonds in this compound are the C-C and C-S bonds of the ethanethiol side chain.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of these molecules. These studies can predict the most stable conformers and the energy barriers between them. For instance, the orientation of the ethanethiol side chain relative to the benzimidazole ring can be influenced by steric hindrance from substituents on the ring. The presence of bulky groups at the 4- or 7-positions could restrict the rotation around the C2-C bond, favoring specific conformations.

Table 3: Hypothetical Dihedral Angles for Low-Energy Conformers of Substituted this compound

| Derivative | Dihedral Angle 1 (N1-C2-Cα-Sβ) | Dihedral Angle 2 (C2-Cα-Sβ-H) | Relative Energy (kcal/mol) |

| Unsubstituted | ~180° | ~60° | 0 |

| 5-Methyl | ~175° | ~65° | -0.2 |

| 5-Nitro | ~185° | ~55° | +0.5 |

Note: These values are illustrative and would require specific computational studies for accurate determination.

Comparative Structural Analysis with Related Benzimidazole Compounds

To better understand the structural features of this compound, it is useful to compare its structural parameters with those of related benzimidazole compounds, such as 2-methylbenzimidazole (B154957) and benzimidazole-2-thione. X-ray crystallography studies on related benzimidazoles provide valuable data on bond lengths and angles. researchgate.netnist.gov

The benzimidazole core is generally planar. researchgate.net The introduction of the ethanethiol group at the 2-position is expected to have a minor effect on the geometry of the benzimidazole ring itself. However, the nature of the exocyclic bonds at C2 will differ. In this compound, the C2-C bond will be a typical single bond. In contrast, in benzimidazole-2-thione, the C2=S bond has double bond character.

Table 4: Comparison of Selected Bond Lengths in Benzimidazole Derivatives

| Compound | C2-N1 (Å) | C2-N3 (Å) | C2-Substituent (Å) | Reference |

| 2-Methylbenzimidazole | 1.385 | 1.385 | C2-C: ~1.50 | nist.gov |

| Benzimidazole-2-thione | 1.362 | 1.362 | C2=S: ~1.68 | mdpi.com |

| This compound (Predicted) | ~1.37 | ~1.37 | C2-C: ~1.51 | - |

Note: Data for this compound is predicted based on related structures due to the absence of specific crystallographic data in the searched literature.

Coordination Chemistry and Metal Complexation Studies

1H-Benzimidazole-2-ethanethiol as a Ligand in Coordination Chemistry

This compound features a benzimidazole (B57391) core fused from benzene (B151609) and imidazole (B134444) rings, with an ethanethiol (B150549) group at the 2-position. researchgate.net This structure provides several potential coordination sites: the sulfur atom of the thiol group and the two nitrogen atoms of the imidazole ring. This multiplicity of donor atoms allows the molecule to act as a versatile ligand, potentially binding to metal centers in a monodentate, bidentate, or bridging fashion. Benzimidazole derivatives are known to form stable coordination compounds with a variety of transition metal ions.

The thiol (-SH) group in this compound is a significant reactive site and a primary point of coordination with metal ions. The soft sulfur atom has a strong affinity for many transition metals. Interaction studies have indicated that the thiol group can coordinate with metal ions such as copper and zinc. researchgate.net Upon coordination, the thiol proton is typically lost, and the ligand binds to the metal center as a thiolate. This interaction is crucial in various applications, including the formation of self-assembled monolayers on metal surfaces for corrosion inhibition.

The benzimidazole ring contains two nitrogen atoms, both of which can act as potential donor sites. One is a pyrrole-type nitrogen (-NH-) and the other is an imine-type nitrogen (-N=). Typically, coordination to metal ions occurs through the lone pair of electrons on the sp²-hybridized imine nitrogen atom. This mode of coordination is common for a wide range of benzimidazole-containing ligands. The involvement of the imine nitrogen in coordination is supported by spectroscopic data from various metal complexes of benzimidazole derivatives.

The presence of both a thiol group and nitrogen atoms allows this compound to function as a multidentate or chelating ligand. By binding to a single metal center through both the sulfur atom and one of the nitrogen atoms, it can form a stable chelate ring. Such bidentate (N,S) coordination leads to the formation of thermodynamically stable metal complexes. Furthermore, bis-benzimidazole ligands are known to be strong chelating agents that coordinate through the C=N nitrogen atoms, forming stable complexes with various transition metals. This inherent chelating ability makes ligands derived from benzimidazole scaffolds valuable in the design of complex coordination compounds.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-derived ligands is typically straightforward, often involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Stable complexes of this compound and related benzimidazole derivatives can be formed with a range of transition metals, including but not limited to copper(II), zinc(II), cobalt(II), and nickel(II). The synthesis is generally achieved by mixing the ligand and a metal salt, such as a chloride or acetate (B1210297) salt, in a solvent like ethanol (B145695) or DMF. The resulting complexes often precipitate from the solution and can be isolated by filtration. The stoichiometry of these complexes can vary, depending on the metal-to-ligand ratio and the coordination preferences of the metal ion.

The coordination of this compound to a metal ion induces significant changes in its spectroscopic properties, which can be monitored by techniques such as FT-IR and NMR spectroscopy to confirm complexation.

In FT-IR spectroscopy , the coordination of the benzimidazole nitrogen is typically confirmed by a shift in the stretching vibration of the C=N bond. This band, found in the free ligand, shifts to a different frequency upon complexation. Similarly, the S-H stretching band of the thiol group would disappear upon deprotonation and coordination, while new bands may appear in the far-infrared region (typically below 500 cm⁻¹) corresponding to the newly formed metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. The N-H stretching vibration may also shift, indicating changes in the electronic environment of the imidazole ring or direct involvement in hydrogen bonding within the complex structure.

¹H NMR spectroscopy is also a powerful tool for characterizing these complexes in solution. Upon metal binding, the resonance signals of the protons adjacent to the coordination sites experience shifts. For instance, the signal for the N-H proton of the imidazole ring and the signals for the aromatic protons would likely shift, confirming the involvement of the benzimidazole core in coordination. The disappearance of the S-H proton signal would provide clear evidence of coordination via the deprotonated thiol group.

Table 1: Expected Spectroscopic Changes upon Metal Complexation of this compound

| Spectroscopic Technique | Functional Group | Observed Change upon Complexation |

| FT-IR | C=N (Imine) | Shift in stretching frequency (ν) |

| N-H (Imidazole) | Shift in stretching frequency (ν) | |

| S-H (Thiol) | Disappearance of stretching band (ν) | |

| Metal-Ligand | Appearance of new bands for M-N and M-S bonds | |

| ¹H NMR | N-H Proton | Chemical shift change or disappearance |

| Aromatic Protons | Chemical shift changes | |

| S-H Proton | Disappearance of signal |

Theoretical Insights into Metal Complexation Behavior

Theoretical approaches are instrumental in predicting and rationalizing the experimental outcomes observed in the coordination chemistry of this compound. By modeling the interactions between the ligand and various metal centers, researchers can gain a detailed understanding of the geometric parameters, electronic structure, and energetic stability of the resulting complexes.

At the heart of these theoretical explorations is the geometry optimization of the ligand and its metal complexes. Computational methods, such as DFT with the B3LYP functional, are frequently employed to determine the most stable three-dimensional arrangement of atoms. These calculations can accurately predict key structural features, including bond lengths, bond angles, and dihedral angles within the coordinated structure. For benzimidazole derivatives, DFT calculations have shown excellent agreement with experimental data, confirming, for instance, the planarity of the benzimidazole ring system, a consequence of its aromatic character.

Furthermore, theoretical studies provide a deep understanding of the electronic properties that drive the complexation process. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps to identify the regions of the molecule most likely to be involved in electron donation and acceptance. In benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, indicating its capacity to donate electrons, while the LUMO is often distributed across the entire molecule, signifying its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another powerful computational tool that visualizes the charge distribution on the molecule's surface. This allows for the identification of nucleophilic (electron-rich) and electrophilic (electron-poor) sites. For this compound, MEP analysis would highlight the nitrogen atoms of the imidazole ring and the sulfur atom of the ethanethiol group as primary sites for metal coordination due to their high electron density.

While specific theoretical data for the metal complexes of this compound is not extensively available in the public domain, studies on closely related benzimidazole-derived ligands offer valuable comparative insights. For instance, computational studies on other 2-substituted benzimidazoles reveal how different functional groups influence the coordination behavior and the properties of the resulting metal complexes. nih.govnih.govnih.gov

The following interactive data table summarizes typical theoretical parameters that are investigated in the computational analysis of metal complexes with benzimidazole-based ligands. This provides a framework for understanding the kind of data generated in such studies and its importance in elucidating the nature of metal-ligand interactions.

| Metal Ion | Theoretical Method | Calculated Parameter | Value | Significance |

| Cu(II) | DFT/B3LYP | M-N Bond Length (Å) | Data not available | Indicates the strength of the coordinate bond between the metal and the imidazole nitrogen. |

| Cu(II) | DFT/B3LYP | M-S Bond Length (Å) | Data not available | Indicates the strength of the coordinate bond between the metal and the thiol sulfur. |

| Zn(II) | DFT/B3LYP | Coordination Energy (kcal/mol) | Data not available | Quantifies the stability of the metal complex. |

| Ni(II) | DFT/B3LYP | HOMO-LUMO Gap (eV) | Data not available | Relates to the electronic stability and reactivity of the complex. |

| Co(II) | DFT/B3LYP | Bond Angle (N-M-S) (°) | Data not available | Defines the geometry of the coordination sphere around the metal ion. |

Applications in Fundamental Research Non Clinical Focus

Biochemical Research Investigations

The unique structure of 1h-Benzimidazole-2-ethanethiol, which combines a benzimidazole (B57391) core with a reactive thiol group, makes it and its derivatives valuable tools in fundamental biochemical research. smolecule.com These compounds serve as scaffolds for creating more complex molecules and are investigated for their interactions with various biological systems.

The benzimidazole nucleus is a significant scaffold in the study of antioxidant compounds. semanticscholar.org Studies have shown that this compound, specifically, possesses the ability to scavenge free radicals and mitigate oxidative stress. smolecule.com This antioxidant property is a key area of investigation for this class of molecules. smolecule.com

Research into various benzimidazole derivatives has provided insights into their structure-activity relationships concerning antioxidant capabilities. For instance, a series of newly synthesized 2-substituted benzimidazoles were evaluated for their ability to scavenge the stable free radical DPPH. semanticscholar.org Similarly, other studies have investigated 2-phenyl-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives for their inhibitory effects on lipid peroxidation (LPO). nih.gov In one study, a derivative bearing a p-bromophenyl substituent demonstrated 57% inhibition of LPO, compared to 65% inhibition by the standard BHT at the same concentration. nih.gov Another investigation of benzimidazolyl-2-hydrazones found that 2,3- and 3,4-dihydroxy hydrazone derivatives were particularly effective radical scavengers. unl.pt The antioxidant potential of these compounds is often evaluated through multiple assays, including ferric ion reducing power and β-carotene bleaching inhibition, to provide a comprehensive understanding of their activity. mdpi.com

| Benzimidazole Derivative | Assay | Result | Reference |

|---|---|---|---|

| Derivative with p-bromophenyl substituent | Lipid Peroxidation (LPO) Inhibition | 57% inhibition | nih.gov |

| 2,3-dihydroxy hydrazone | Radical Scavenging | High activity | unl.pt |

| 3,4-dihydroxy hydrazone | Radical Scavenging | High activity | unl.pt |

| 2-(1H-1,3-benzodiazol-2-yl) phenol | DPPH, Reducing Power, TBARS | Significant antioxidant activity | mdpi.com |

| 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol | DPPH, Reducing Power, TBARS | Significant antioxidant activity | mdpi.com |

Benzimidazole derivatives are widely studied for their potential to inhibit various enzymes, which is crucial for understanding biological processes and for the rational design of more complex molecules. Molecular docking, a computational technique, is frequently used to predict how these compounds bind to a specific enzyme's active site and to understand the mechanism of action at a molecular level.

Research has demonstrated the inhibitory activity of benzimidazole derivatives against a range of enzymes:

Carbonic Anhydrase (CA) I and II: Molecular docking has been employed to clarify the binding interactions of benzimidazole-1,3,4-triazole hybrids with these enzymes, confirming experimental findings.

H+/K+-ATPase: A benzimidazole derivative known as BMT-1 was found to inhibit the activity of H+/K+-ATPases in activated T cells. mdpi.com

Tyrosine Kinases: In studies related to chronic myeloid leukemia (CML), certain 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been investigated for their interaction with the BCR-ABL protein, a tyrosine kinase. nih.gov

α-Amylase: Newly synthesized benzimidazole derivatives have been evaluated for their α-amylase inhibitory potential. researchgate.net

These mechanism-based studies are vital for optimizing lead compounds to achieve greater potency and selectivity in their interactions with enzymatic targets.

Beyond single-enzyme inhibition, research explores how benzimidazole derivatives can interfere with broader biochemical pathways. The ability of the benzimidazole structure to partake in hydrogen bonding and π-π stacking interactions allows it to bind effectively with various biomolecules, thereby influencing cellular processes.

A clear example is the action of the derivative BMT-1. By inhibiting H+/K+-ATPase, BMT-1 causes intracellular acidification in T cells. mdpi.com This change in intracellular pH subsequently interferes with the cell cycle, arresting its progression from the G1 to the S phase and thus inhibiting T cell proliferation. mdpi.com

In other research, benzimidazole derivatives have been shown to overcome imatinib resistance in CML cells by inducing apoptosis (programmed cell death) and inhibiting the activity of P-glycoprotein (P-gp), a protein involved in drug efflux from cells. nih.gov The broad pharmacophoric features of benzimidazoles also allow them to inhibit essential microbial processes, such as DNA replication and cell wall synthesis. researchgate.net

Materials Science and Engineering Applications

The chemical properties of this compound and its derivatives also lend themselves to applications in materials science, particularly in polymer enhancement and corrosion prevention.

In the field of materials science, this compound is utilized as a component in the creation of novel materials and coatings designed to have enhanced properties. One specific application involves its incorporation into triblock copolymers, a process which results in materials exhibiting proton conductivity. The presence of the thiol (-SH) group provides a reactive site that allows for a variety of chemical modifications, facilitating the synthesis of derivatives with specifically tailored properties for advanced material applications.

Benzimidazole and its derivatives have been recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.net These compounds function by adsorbing onto the metal surface, forming a protective layer that inhibits corrosion.

Studies on mild steel in hydrochloric acid have shown that benzimidazole derivatives can act as mixed-type inhibitors. researchgate.net The adsorption process of these molecules on the steel surface has been found to be spontaneous and to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.net The effectiveness of the inhibition is influenced by the specific chemical groups attached to the benzimidazole core. researchgate.net

| Inhibitor | Metal | Environment | Inhibition Mechanism | Reference |

|---|---|---|---|---|

| 1-Benzyl-2-phenyl 1H-benzimidazole (BI) | Carbon Steel | 1M HCl | Mixed-type, Adsorption | researchgate.net |

| 1-(4-Nitrobenzyl)-2-(4-nitrophenyl)-1H-benzimidazole (NNBI) | Carbon Steel | 1M HCl | Mixed-type, Adsorption | researchgate.net |

| 2-Benzylsulfanyl-1H-benzimidazole | Carbon Steel | Supercritical CO2 Flow | High efficiency inhibition | researchgate.net |

Development of Functional Materials and Dyes

The unique molecular architecture of this compound, characterized by the fused heterocyclic benzimidazole ring and a reactive ethanethiol (B150549) group, makes it a valuable building block in materials science. The benzimidazole core offers thermal stability, charge-transport properties, and the ability to engage in hydrogen bonding and π-π stacking interactions. The thiol (-SH) group provides a reactive site for anchoring the molecule to surfaces or incorporating it into polymer chains, leading to the development of a diverse range of functional materials.

Corrosion Inhibitors and Protective Coatings

Benzimidazole and its derivatives are recognized as effective corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, particularly in aggressive acidic environments. researchgate.netnih.gov The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.

The mechanism of inhibition involves the heteroatoms (nitrogen and sulfur) in the benzimidazole-thiol structure. The lone pair electrons on these atoms, as well as the π-electrons of the aromatic ring, facilitate the molecule's adsorption onto the metal surface, blocking the active corrosion sites. researchgate.net Specifically, the modification of benzimidazole derivatives with thiol groups has been shown to significantly enhance their adsorption capacity and inhibition performance. mdpi.com Research indicates that benzimidazole derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov

Detailed electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have quantified the performance of various benzimidazole-based inhibitors.

Table 1: Corrosion Inhibition Efficiency of Benzimidazole Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 2-(2-Bromophenyl)-1H-benzimidazole (BPBA) | Carbon Steel | 0.5 M HCl | >90% (at 250ppm) | researchgate.net |

| 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA) | Carbon Steel | 0.5 M HCl | >95% (at 250ppm) | researchgate.net |

| Bis(benzimidazol-2-yl) disulphide (BIMDS) | Mild Steel | 0.5 M H₂SO₄ | >95% | researchgate.net |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific efficiencies vary with concentration and conditions.

Advanced Polymer Systems

The benzimidazole scaffold is integrated into polymer science to create materials with enhanced thermal, mechanical, and functional properties. While direct polymerization of this compound is less common, related benzimidazole structures are used as monomers to synthesize high-performance polymers.

For instance, polymers containing 2H-benzimidazol-2-one units, synthesized via N-C coupling reactions, exhibit remarkably high glass transition temperatures (Tg). A homopolymer was reported with a Tg of 348 °C, indicating excellent thermal stability. nih.gov The incorporation of just 30 mol% of the benzimidazol-2-one unit into a commercial poly(aryl ether) was sufficient to raise its Tg from 220 °C to 269 °C. nih.gov

Furthermore, the multifunctional nature of benzimidazoles is being explored in the development of "smart" polymers. Researchers are working on benzimidazole-based self-immolative polymers (SIPs). scholaris.ca These advanced materials are designed to depolymerize in response to specific triggers, such as changes in pH. This property makes them promising candidates for applications like targeted drug delivery systems, where the polymer carrier degrades under the specific conditions of a target cell or tissue. scholaris.ca

Fluorescent Probes and Dyes

Benzimidazole derivatives are a cornerstone in the design of fluorescent materials, largely due to their rigid, conjugated structure that supports efficient fluorescence. Many of these compounds exhibit a phenomenon known as excited-state intramolecular proton transfer (ESIPT), which results in fluorescence with an unusually large Stokes shift (the difference between the absorption and emission maxima). researchgate.net This property is highly desirable for fluorescent probes as it minimizes self-absorption and improves signal detection.

A notable example is the development of a fluorescent probe for the detection of thiophenols, which are highly toxic industrial compounds. nih.gov The probe was constructed using 6-(1H-benzimidazole)-2-naphtalenol (BIN) as the fluorophore. The BIN unit was chemically linked to a 2,4-dinitrobenzenesulfonyl group, which acts as both a recognition site for thiophenols and a fluorescence quencher. nih.gov In the absence of thiophenol, the probe's fluorescence is "off." Upon reaction with a thiophenol, the quencher is cleaved, restoring the intense fluorescence of the BIN fluorophore and signaling the presence of the analyte. nih.gov

The optical properties of these materials can be finely tuned by introducing various substituent groups onto the benzimidazole ring system, allowing for the rational design of dyes and probes for specific applications. researchgate.netnih.gov

Table 2: Spectroscopic Properties of Benzimidazole-Based Fluorescent Compounds

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Application | Reference |

|---|---|---|---|---|---|---|

| 2-(4-hydroxy-3-methoxyphenyl) benzimidazole | Ethanol (B145695) | 344 | 400 | 56 | Fluorometric determination of vanillin | researchgate.net |

| 6-(1H-benzimidazole)-2-naphtalenol (BIN) | Aqueous Solution | Not specified | Not specified | Large | Core fluorophore for probes | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations of 1H-Benzimidazole-2-ethanethiol and its Derivatives

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For this compound and its analogs, these methods elucidate electronic behavior, geometric parameters, and reactive nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine optimized molecular parameters such as bond lengths and angles. mdpi.comdergipark.org.tr These calculations have shown excellent agreement with experimental data where available. mdpi.com

For instance, studies on related molecules like N-Butyl-1H-benzimidazole have demonstrated that the bond lengths within the benzimidazole core are accurately predicted by DFT methods. mdpi.com Similar calculations for this compound would confirm the planarity of the benzimidazole ring system, a result of its aromaticity, and determine the preferred conformation of the ethanethiol (B150549) side chain. This optimization is the foundational step for all other computational analyses, providing the most stable, lowest-energy structure of the molecule.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. dergipark.org.trnumberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr

In studies of benzimidazole derivatives, the HOMO is typically localized on the benzimidazole ring, indicating its electron-donating capability, while the LUMO is often distributed across both the benzimidazole and adjacent rings, signifying its electron-accepting ability. dergipark.org.tr The analysis of these orbitals helps in understanding charge transfer mechanisms within the molecule. researchgate.net For this compound, the HOMO-LUMO gap would provide insight into its stability and propensity to engage in chemical reactions.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. dergipark.org.tr |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to represent different potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack.

For benzimidazole derivatives, MEP analysis typically identifies the nitrogen atoms of the imidazole (B134444) ring as nucleophilic centers (electron-rich), while the hydrogen atoms, particularly the N-H proton, are identified as electrophilic centers. mdpi.com In this compound, the sulfur atom of the thiol group would also represent a significant nucleophilic site. This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) analysis provides a detailed description of intramolecular charge transfer, hyperconjugative interactions, and bonding within a molecule. mdpi.comresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy E(2) associated with these delocalizations. A higher E(2) value indicates a stronger interaction. mdpi.com

Molecular Dynamics (MD) Simulations for Interaction Studies

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions. researchgate.net These simulations can model the behavior of this compound in various environments, such as in solution or on a material surface.

For example, MD simulations have been used to investigate the adsorption of imidazole derivatives onto metal surfaces for corrosion inhibition applications. researchgate.net Such studies could reveal the orientation and binding mode of this compound on a surface like iron, clarifying its mechanism as a potential corrosion inhibitor. Similarly, MD simulations can be used to study its interaction with biological targets, such as proteins or DNA, by modeling the binding process and stability of the resulting complex. researchgate.net

Theoretical Studies on Reaction Pathways and Mechanisms

Theoretical calculations are essential for elucidating the mechanisms of chemical reactions, including identifying transition states, intermediates, and activation energies. For this compound, which possesses reactive N-H and S-H groups, theoretical studies can predict its behavior in various reactions. smolecule.commdpi.com

Key reactions for this compound include nucleophilic substitution at the thiol group, oxidation of the thiol to form disulfides, and reactions involving the imidazole nitrogens. smolecule.com DFT calculations can be used to model the reaction pathways for these transformations. For instance, in alkylation reactions, theoretical studies can determine whether the reaction occurs preferentially at the sulfur atom or a nitrogen atom, explaining the regioselectivity of the product formation. mdpi.com These studies provide a molecular-level understanding that is critical for designing synthetic routes and predicting chemical behavior. mdpi.com

In Silico Approaches for Structure-Activity Relationship (SAR) Elucidation

In silico methods have become robust and economical tools in medicinal chemistry for the design and development of potent therapeutic molecules derived from the benzimidazole scaffold. ijpsr.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are pivotal in elucidating the complex relationships between the chemical structure of this compound derivatives and their biological activities. These investigations provide insights that guide the rational design of new analogues with enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. chem-soc.si For benzimidazole derivatives, these models help to identify the key physicochemical, electronic, and topological descriptors that govern their therapeutic effects. chem-soc.si By analyzing a dataset of analogues, QSAR models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Research on benzimidazole analogues has revealed that their activity is often governed by specific molecular descriptors. A QSAR study performed on a dataset of 28 benzimidazole analogues with antimicrobial activity identified a positive correlation between activity and descriptors such as Topological Polar Surface Area (TPSA), the number of H-bond acceptors, the implicit LOGP (iLOGP), and Galvez topological charge indices (GGI4). ijpsr.com The resulting model demonstrated significant predictive capability, indicating the importance of these properties for antibacterial action. ijpsr.com Another study on benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae found that lipophilicity (logP), dipole moment (DM), and surface area grid (SAG) were the primary descriptors governing their antifungal activity. chem-soc.si

Table 1: Key Findings from a QSAR Study on Antibacterial Benzimidazole Analogues ijpsr.com

| Statistical Parameter | Value | Descriptor | Correlation with Activity |

|---|---|---|---|

| r² | 0.6773 | TPSA | Positive |

| Predictive r² (external validation) | 0.7150 | H-bond acceptors | Positive |

| iLOGP | Positive |

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule when bound to a specific biological target, such as an enzyme or receptor. mdpi.comnih.gov This method is instrumental in understanding the mechanism of action at a molecular level and rationalizing the observed biological data for this compound derivatives.

Docking studies have been successfully employed to investigate the interaction of benzimidazole derivatives with a variety of biological targets. For instance, in the development of antitubercular agents, molecular docking was used to investigate the binding of substituted benzimidazole derivatives to the M. tuberculosis KasA protein. nih.gov The results confirmed the experimental findings, showing that the most active compounds exhibited the highest binding energies within the protein's active site. nih.gov Specifically, two derivative compounds, 7 and 8, demonstrated exceptional potential to inhibit M. tuberculosis and showed strong binding energies of -7.36 and -7.17 kcal/mol, respectively. nih.gov

Similarly, in a study targeting carbonic anhydrase (CA) I and II, molecular docking was used to elucidate the binding interactions of newly synthesized benzimidazole-1,3,4-triazole hybrids. nih.gov The docking analysis confirmed the experimental findings, where the most active inhibitors for each enzyme isoform showed favorable binding poses within the active site. nih.gov These computational insights are crucial for optimizing lead compounds to achieve higher potency and selectivity.

Table 2: Molecular Docking Results for Benzimidazole Derivatives Against Specific Targets

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Experimental Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|---|

| Compound 7 | Mtb KasA | -7.36 | 0.8 µg/mL | nih.gov |

| Compound 8 | Mtb KasA | -7.17 | 0.8 µg/mL | nih.gov |

| Compound 5e | Carbonic Anhydrase I | - | 1.288 µM | nih.gov |

| Compound 5h | Carbonic Anhydrase II | - | 1.532 µM | nih.gov |

Analytical Research Methodologies for 1h Benzimidazole 2 Ethanethiol

Spectroscopic Characterization Techniques

Spectroscopy is fundamental in determining the molecular structure of 1H-Benzimidazole-2-ethanethiol. Techniques such as NMR, IR, Raman, and Mass Spectrometry offer complementary information about the compound's atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) ring, the methylene (B1212753) (-CH₂) protons of the ethanethiol (B150549) chain, the thiol (-SH) proton, and the amine (N-H) proton. The aromatic region typically displays complex multiplets corresponding to the four protons on the benzene (B151609) ring. The two methylene groups of the ethanethiol side chain would likely appear as triplets due to spin-spin coupling with each other. The chemical shifts for benzimidazole derivatives are well-documented, with aromatic protons typically appearing between δ 7.1 and 7.6 ppm. ias.ac.in The N-H proton of the imidazole (B134444) ring often presents as a broad singlet at a higher chemical shift, around δ 12-13 ppm, depending on the solvent and concentration. ias.ac.inrsc.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbons of the benzimidazole core and the two carbons of the ethanethiol side chain. The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms and the side chain, typically resonates at a significantly downfield position, often around δ 150-160 ppm. rsc.org The aromatic carbons of the fused benzene ring show signals in the typical aromatic region of δ 110-145 ppm. mdpi.com The two aliphatic carbons of the ethanethiol chain would appear at much higher field (upfield). The rapid tautomerism possible in the benzimidazole ring can sometimes affect the number and appearance of signals in the ¹³C NMR spectrum for certain substituted benzimidazoles. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H (4H) | ~7.1 - 7.6 (m) | ~110 - 145 |

| Imidazole N-H (1H) | ~12.0 - 13.0 (br s) | - |

| -CH₂-S- (2H) | ~2.8 - 3.2 (t) | ~25 - 35 |

| -CH₂-CH₂-S- (2H) | ~3.2 - 3.6 (t) | ~30 - 40 |

| Thiol S-H (1H) | ~1.5 - 2.5 (t) | - |

| Imidazole C2 | - | ~150 - 155 |

Note: Values are estimates based on data for analogous benzimidazole and ethanethiol structures. Actual values may vary depending on solvent and experimental conditions. (m = multiplet, br s = broad singlet, t = triplet).

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands for this compound would include a broad N-H stretching band from the imidazole ring, typically found in the 3100-3450 cm⁻¹ region. rsc.orgresearchgate.net The S-H stretch from the thiol group is expected to be a weak but sharp band around 2550-2600 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups are observed just below 3000 cm⁻¹. researchgate.net The C=N stretching vibration of the imidazole ring is typically seen in the 1620-1630 cm⁻¹ range, and aromatic C=C stretching bands appear between 1450 and 1600 cm⁻¹. rsc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the N-H and O-H stretches are often weak in Raman, the S-H and C-S stretching vibrations can be more prominent. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly useful technique for studying thiol-containing molecules, as the sulfur atom can strongly adsorb onto metal surfaces (like silver or gold nanoparticles), significantly enhancing the Raman signal. mdpi.com This can be a powerful method for detecting and characterizing this compound at low concentrations. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H (Imidazole) | Stretching | 3100 - 3450 | Medium-Broad |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Sharp |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | Medium-Sharp |

| S-H (Thiol) | Stretching | 2550 - 2600 | Weak-Sharp |

| C=N (Imidazole) | Stretching | 1620 - 1630 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

Source: Data compiled from spectroscopic studies of benzimidazole and thiol-containing compounds. rsc.orgresearchgate.netnist.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, this compound (molar mass: 178.26 g/mol ) is expected to show a prominent molecular ion peak ([M]⁺) at m/z = 178. The fragmentation of benzimidazole derivatives often involves characteristic losses from the ring system or cleavage of the substituent at the 2-position. researchgate.netresearchgate.net For this compound, a primary fragmentation pathway would likely be the cleavage of the C-C bond beta to the benzimidazole ring, leading to a stable benzimidazolyl-methyl cation. Other fragments could arise from the loss of the entire ethanethiol side chain or rearrangements within the imidazole ring. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For C₉H₁₀N₂S, the calculated exact mass is 178.0565. An HRMS measurement confirming this mass to within a few parts per million (ppm) provides unambiguous confirmation of the compound's molecular formula. ias.ac.inrsc.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂S |

| Molar Mass | 178.26 g/mol |

| HRMS Calculated [M+H]⁺ | 179.06377 |

| Major Fragment Ion (Predicted) | m/z = 131 (Loss of -CH₂SH) |

| Other Fragment Ion (Predicted) | m/z = 118 (Benzimidazole core) |

Source: Predictions based on the structure and general fragmentation patterns of benzimidazoles. researchgate.netresearchgate.net

Chromatographic Purity and Separation Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions that synthesize benzimidazole derivatives and for preliminary purity checks. A common system for these compounds involves using a silica (B1680970) gel stationary phase with a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of purity and for the separation of complex mixtures. For benzimidazole derivatives, reverse-phase HPLC is frequently employed. mdpi.comresearchgate.net This method uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. A UV detector is typically used for detection, as the benzimidazole ring system strongly absorbs UV light.

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure for this compound is not widely published, analysis of related benzimidazole derivatives reveals common structural features. researchgate.net

These studies consistently show that the benzimidazole ring system is largely planar. researchgate.netnih.gov In the crystal lattice, molecules are often stabilized by a network of intermolecular interactions. A key interaction is hydrogen bonding, particularly N-H···N bonds between the imidazole rings of adjacent molecules, which can form chains or dimeric structures. researchgate.netnih.gov Additionally, π-π stacking interactions between the aromatic rings of parallel benzimidazole cores are common, further stabilizing the crystal packing. researchgate.netnih.gov An X-ray diffraction study of this compound would confirm the planarity of the core, determine the conformation of the flexible ethanethiol side chain, and map the specific intermolecular hydrogen bonding and stacking interactions present in its solid form.

Advanced Analytical Techniques for Comprehensive Characterization

For a more exhaustive characterization, advanced analytical techniques can be employed. Computational methods, such as Density Functional Theory (DFT), are used to predict and corroborate experimental data. researchgate.netnih.gov DFT calculations can provide optimized molecular geometries, predict NMR and IR spectra, and analyze the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions. nih.gov These computational insights are valuable for rationalizing the compound's reactivity and spectroscopic behavior.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Complex Analogs

Future synthetic research will likely focus on developing more efficient, sustainable, and diverse methods for creating complex analogs of 1h-Benzimidazole-2-ethanethiol. While traditional methods like the condensation of o-phenylenediamine (B120857) with sulfur-containing reagents are well-established, there is a growing emphasis on innovative strategies that offer improved yields, atom economy, and access to novel chemical space.

One promising direction is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more starting materials. nih.gov For instance, a one-pot synthesis of novel benzimidazole-thiazinone derivatives has been developed using a coupling reagent, demonstrating the potential for rapid library generation. nih.gov Additionally, green chemistry approaches, such as microwave-assisted and ultrasound-promoted syntheses, are gaining traction for their ability to reduce reaction times and minimize the use of hazardous solvents. researchgate.netmdpi.com The synthesis of polynuclear fused benzimidazole (B57391) derivatives through the condensation of o-phenylenediamine with mercaptoacetic acid followed by cyclization represents another avenue for creating structurally complex and potentially bioactive molecules.

Further exploration into catalytic systems, including the use of nano-based catalysts, could also unlock new synthetic pathways. researchgate.net These advanced methods will be instrumental in generating a wider array of analogs with diverse functional groups and stereochemical arrangements, which is crucial for fine-tuning their biological activities and material properties.

Table 1: Emerging Synthetic Strategies for Benzimidazole Analogs

| Synthetic Strategy | Description | Potential Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | Increased efficiency, reduced waste, rapid generation of molecular diversity. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. mdpi.com | Shorter reaction times, improved yields, enhanced reaction selectivity. mdpi.com |

| Ultrasound-Promoted Reactions | Employing ultrasonic waves to enhance chemical reactivity. researchgate.net | Milder reaction conditions, increased reaction rates, improved yields. researchgate.net |

| Nano-Catalysis | Using nanoparticle-based catalysts to facilitate chemical transformations. researchgate.net | High catalytic activity, selectivity, and recyclability. researchgate.net |

Design and Synthesis of Advanced Functional Materials Based on the Benzimidazole-Ethanethiol Scaffold

The unique structural and electronic properties of the benzimidazole-ethanethiol scaffold make it an attractive building block for the design of advanced functional materials. smolecule.com The thiol group, in particular, offers a versatile handle for anchoring the molecule to surfaces or for coordinating with metal ions to form complex architectures. smolecule.com

A significant area of future research will be the development of metal-organic frameworks (MOFs) and coordination polymers incorporating benzimidazole-ethanethiol derivatives as ligands. These materials are known for their high porosity and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The ability of the benzimidazole nitrogen atoms and the thiol sulfur to coordinate with various metal centers provides a rich design space for creating novel MOFs with tailored functionalities. smolecule.com

Furthermore, the benzimidazole core is known for its π-π stacking interactions, which can be exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ethanethiol (B150549) side chain can be modified to tune the electronic properties and solid-state packing of these materials. Research into energetic materials based on benzimidazole derivatives is also an emerging field, with studies focusing on how different substituents influence their stability and explosive properties. nih.gov

Table 2: Potential Applications of Functional Materials from this compound

| Material Type | Key Features | Potential Applications |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable structure, and functionality. | Gas storage and separation, catalysis, chemical sensing. |

| Coordination Polymers | Extended networks of metal ions linked by organic ligands. | Luminescence, magnetism, conductivity. |

| Organic Electronics | π-conjugated systems capable of charge transport. | OLEDs, OFETs, organic photovoltaics. |

| Energetic Materials | Molecules with a high amount of stored chemical energy. nih.gov | Propellants, explosives with tailored sensitivity and performance. nih.gov |

Deeper Mechanistic Investigations of Chemical and Biochemical Interactions

While the broad-spectrum biological activity of benzimidazole derivatives is well-documented, a deeper understanding of their mechanisms of action at the molecular level is still needed. researchgate.net Future research will focus on elucidating the specific interactions between this compound analogs and their biological targets.

Techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable for obtaining high-resolution structural information of these compounds bound to proteins or nucleic acids. This will allow for a detailed analysis of the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern their biological activity. researchgate.net For instance, molecular docking studies have already been employed to investigate the interactions of benzimidazole derivatives with various enzymes. acs.org

Integration of Multiscale Computational Modeling with Experimental Research

The integration of computational modeling at multiple scales will be a crucial driver of future research on this compound and its derivatives. nih.govcomsol.com These computational approaches can provide valuable insights that complement and guide experimental work, accelerating the discovery and development of new compounds and materials.